molecular formula C17H20N2O4S B4886178 2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide

Cat. No.: B4886178
M. Wt: 348.4 g/mol
InChI Key: KVXNIYZBJXFXIG-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide is an organic compound with a complex structure that includes an ethoxy group, a benzamide moiety, and an ethylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of 2-ethoxy-N-[4-(ethylamino)phenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide: Similar structure but with a hexyl group instead of an ethyl group.

    2-ethoxy-N-[4-(morpholinylsulfonyl)phenyl]benzamide: Contains a morpholinyl group instead of an ethylsulfamoyl group.

Uniqueness

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethylsulfamoyl group enhances its solubility and reactivity compared to similar compounds with bulkier substituents .

Properties

IUPAC Name

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-18-24(21,22)14-11-9-13(10-12-14)19-17(20)15-7-5-6-8-16(15)23-4-2/h5-12,18H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNIYZBJXFXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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